4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride 4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185178-68-0
VCID: VC6381208
InChI: InChI=1S/C20H24FN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F.Cl
Molecular Formula: C20H25ClFN3O4S
Molecular Weight: 457.95

4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

CAS No.: 1185178-68-0

Cat. No.: VC6381208

Molecular Formula: C20H25ClFN3O4S

Molecular Weight: 457.95

* For research use only. Not for human or veterinary use.

4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride - 1185178-68-0

Specification

CAS No. 1185178-68-0
Molecular Formula C20H25ClFN3O4S
Molecular Weight 457.95
IUPAC Name 4-fluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Standard InChI InChI=1S/C20H24FN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H
Standard InChI Key KWRRRNAFKNLGCB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three key functional groups:

  • A 4-fluorobenzamide moiety, contributing to lipophilicity and receptor-binding potential.

  • A piperazine ring modified with a 4-methoxyphenyl sulfonyl group, enhancing solubility and metabolic stability.

  • A hydrochloride salt formulation, improving crystallinity and bioavailability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H25ClFN3O4S\text{C}_{20}\text{H}_{25}\text{ClFN}_3\text{O}_4\text{S}
Molecular Weight457.95 g/mol
SMILES NotationCOc1ccc(S(=O)(=O)N2CCN(CCNC(=O)c3ccc(F)cc3)CC2)cc1.Cl
CAS Number1185178-68-0

The sulfonyl group (SO2\text{SO}_2) and methoxy substituent (OCH3\text{OCH}_3) create a polar surface area ideal for interacting with biological targets, while the piperazine ring enables conformational flexibility.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Sulfonylation of Piperazine: 4-Methoxyphenylsulfonyl chloride reacts with piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.

  • Alkylation: The piperazine derivative undergoes alkylation with 2-chloroethylamine to introduce the ethylamine side chain.

  • Amide Coupling: Condensation with 4-fluorobenzoic acid via carbodiimide-mediated coupling yields the benzamide intermediate.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity.

Table 2: Comparative Analysis of Sulfonamide Derivatives

DerivativeModificationsBioactivity
Venetoclax (US9238649B2)Chlorophenyl-cyclohexenylBCL-2 inhibitor
Compound 1 (US9199944B2)Pyrimidine-diamine coreAnticancer activity
Target Compound4-fluorobenzamide-piperazineSerotonin receptor binding

Industrial-scale synthesis employs continuous flow reactors to optimize yield (>75%) and reduce byproducts.

Biological Activities and Mechanistic Insights

Receptor Binding Profiling

The compound exhibits high affinity for serotonin receptors (5-HT), particularly 5-HT2A_{2A} and 5-HT2C_{2C}, due to the piperazine sulfonyl group’s interaction with transmembrane helices . Computational docking studies suggest the fluorobenzamide moiety occupies the orthosteric binding pocket, mimicking endogenous serotonin .

Research Findings and Pharmacological Data

In Vitro Studies

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC50_{50} = 8.2 μM), suggesting potential drug-drug interactions.

  • Permeability: Caco-2 assay shows moderate permeability (PappP_{\text{app}} = 12 × 106^{-6} cm/s), indicating oral bioavailability.

Table 3: Pharmacokinetic Parameters

ParameterValueMethod
Plasma Half-Life (rat)4.2 hoursLC-MS/MS
Protein Binding89%Ultracentrifugation
LogP2.1Shake-flask

Applications in Therapeutic Development

Neuropsychiatric Disorders

The compound’s serotonin receptor affinity positions it as a candidate for depression and anxiety therapies. Preclinical models show dose-dependent reduction in anxiety-like behaviors (elevated plus maze test) .

Oncology

Analogous to patent US9199944B2, structural modifications could enhance kinase inhibition (e.g., EGFR, VEGFR) for targeted cancer therapies .

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